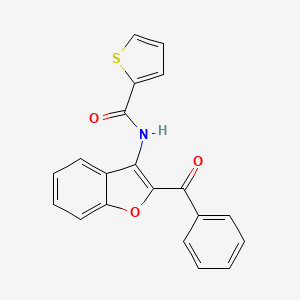![molecular formula C32H32N2O2 B15025185 2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B15025185.png)
2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
The synthesis of 2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the amino and dimethylphenyl groups: This step involves the use of specific reagents and catalysts to introduce the amino and dimethylphenyl groups onto the pyrrole ring.
Cyclization and hydroxylation: The final steps involve cyclization to form the cyclohexene ring and hydroxylation to introduce the hydroxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).
Applications De Recherche Scientifique
2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can be compared with other similar compounds, such as:
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
- 2-{1-[(2-amino-4,5-dimethylphenyl)imino]-ethyl}phenol
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications. The uniqueness of this compound lies in its combination of multiple aromatic rings and functional groups, which contribute to its diverse range of applications and potential biological activities.
Propriétés
Formule moléculaire |
C32H32N2O2 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
2-[1-(2-amino-4,5-dimethylphenyl)-2,5-diphenylpyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C32H32N2O2/c1-20-15-25(33)27(16-21(20)2)34-26(22-11-7-5-8-12-22)17-24(31(34)23-13-9-6-10-14-23)30-28(35)18-32(3,4)19-29(30)36/h5-17,35H,18-19,33H2,1-4H3 |
Clé InChI |
URUOPEOROPEFAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)N2C(=CC(=C2C3=CC=CC=C3)C4=C(CC(CC4=O)(C)C)O)C5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15025104.png)
![N-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B15025112.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B15025114.png)
![N-(3-chlorophenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025116.png)
![pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate](/img/structure/B15025124.png)
![(3Z)-3-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15025130.png)
![ethyl 2-{3,9-dioxo-1-[3-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15025137.png)
![(5Z)-5-(3-bromobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025142.png)
![3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine](/img/structure/B15025159.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15025161.png)
![N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025172.png)

![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B15025182.png)
![{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B15025192.png)
